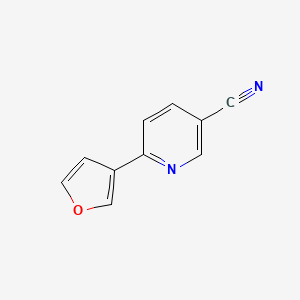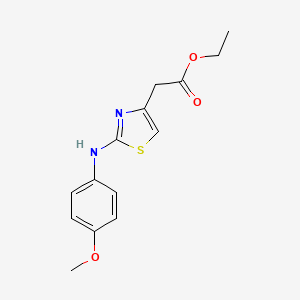![molecular formula C22H22N4O2 B2899877 N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide CAS No. 1903127-30-9](/img/structure/B2899877.png)
N-({[2,3'-bipyridine]-3-yl}methyl)-6-(cyclopentyloxy)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is a complex organic compound that features a bipyridine moiety linked to a nicotinamide structure
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyridine-3-carboxamide derivatives, have been reported to inhibit dna gyrase and dna topoisomerase iv . These enzymes are essential for DNA replication, making them potential targets for antibacterial agents .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through atp-competitive inhibition . This means they bind to the ATP-binding site of their target enzymes, preventing ATP from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
By inhibiting DNA gyrase and DNA topoisomerase IV, the compound could prevent the unwinding and separation of DNA strands, thereby halting DNA replication .
Result of Action
If the compound does indeed inhibit dna gyrase and dna topoisomerase iv, it could potentially halt bacterial growth by preventing dna replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide typically involves multiple steps, starting with the preparation of the bipyridine and nicotinamide precursors. One common method involves the alkylation of nicotinamide with a bipyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical pathways.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler analog with similar biological activity but lacking the bipyridine moiety.
2,2’-Bipyridine: A related compound used primarily as a ligand in coordination chemistry.
Nicotinamide Riboside: A derivative with enhanced bioavailability and potential therapeutic benefits.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide is unique due to its combined bipyridine and nicotinamide structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
6-cyclopentyloxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(18-9-10-20(25-15-18)28-19-7-1-2-8-19)26-14-17-6-4-12-24-21(17)16-5-3-11-23-13-16/h3-6,9-13,15,19H,1-2,7-8,14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOGMAZUQIDMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2899806.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2899809.png)


